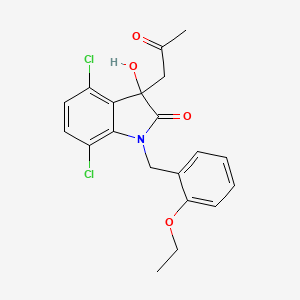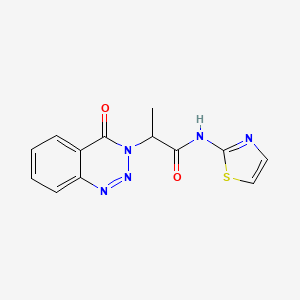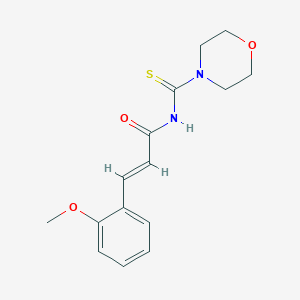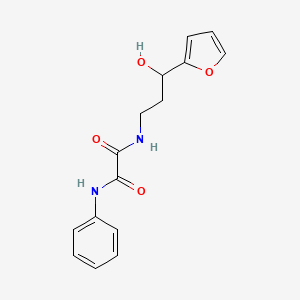![molecular formula C12H12N4 B2560637 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline CAS No. 1037784-17-0](/img/structure/B2560637.png)
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline
Vue d'ensemble
Description
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline (HDQ) is a heterocyclic compound that has attracted significant attention from researchers. It has a molecular formula of C12H12N4 and a molecular weight of 212.25 . This compound is part of the quinazoline family, which is known for its wide spectrum of biological properties .
Synthesis Analysis
The synthesis of 5,6-dihydrobenzo[h]quinazoline derivatives has been achieved by combining suitable aldehydes with hydrazides . The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold resulted in compounds with potent antiplatelet and anti-inflammatory activities .Molecular Structure Analysis
The molecular structure of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline is characterized by the presence of a quinazoline ring, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are known for their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold resulted in compounds with potent ASA-like antiplatelet activity, combined with an anti-inflammatory activity .Physical And Chemical Properties Analysis
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline has a molecular weight of 212.25 . Its physical form is solid and it has a storage temperature of room temperature .Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives, including “2-Hydrazino-5,6-dihydrobenzo[h]quinazoline”, have been studied for their potential anticancer properties . Several quinazoline-derived compounds have been approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Antibacterial Activity
Quinazoline derivatives have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazoline derivatives are being investigated as potential candidates .
Antifungal Activity
In addition to their antibacterial properties, quinazoline derivatives have also demonstrated antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Anti-inflammatory Activity
Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Anticonvulsant Activity
Research has shown that quinazoline derivatives can have anticonvulsant effects . This suggests potential applications in the treatment of conditions such as epilepsy .
Anti-Parkinsonism Activity
Quinazoline derivatives have shown potential for the treatment of Parkinson’s disease . This suggests that “2-Hydrazino-5,6-dihydrobenzo[h]quinazoline” could potentially be used in the development of new treatments for this condition .
Antimalarial Activity
Quinazoline derivatives have demonstrated antimalarial activity . This suggests potential applications in the development of new antimalarial drugs .
Analgesic Activity
Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain relief medications .
Mécanisme D'action
Target of Action
It is known that benzoquinazolines, a class of compounds to which 2-hydrazino-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These effects include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of pharmacological effects attributed to benzoquinazolines, it can be inferred that 2-hydrazino-5,6-dihydrobenzo[h]quinazoline may affect multiple biochemical pathways .
Result of Action
It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline may have similar effects at the molecular and cellular level.
Propriétés
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTIXIGOAAUTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2560554.png)




![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)

![(E)-N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2560568.png)
![[(1R,2S,13S,14S,24S)-3,9,19-Trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-3,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/no-structure.png)
![[3-(Aminomethyl)azetidin-3-yl]methanamine](/img/structure/B2560570.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2560571.png)
![N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560575.png)
![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)
